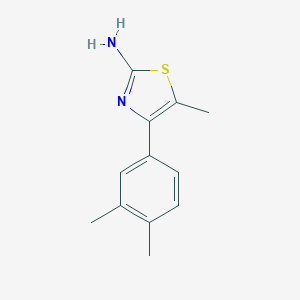

4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-5-10(6-8(7)2)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFLPTHRTUYMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(SC(=N2)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357079 | |

| Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438215-91-9 | |

| Record name | 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. 2-Aminothiazole derivatives are a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their wide range of pharmacological activities. This document outlines a detailed, plausible synthetic protocol for the target molecule based on the well-established Hantzsch thiazole synthesis. Furthermore, it presents a complete set of predicted and analogous characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to aid in the identification and verification of the synthesized compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Thiazole and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties. The 2-aminothiazole moiety, in particular, is a key pharmacophore in several approved drugs. The title compound, this compound, incorporates a substituted aromatic ring which can significantly influence its biological activity and pharmacokinetic profile. This guide details a robust synthetic route and provides a thorough characterization profile to facilitate further research and development of this promising molecule.

Synthesis

The synthesis of this compound is proposed to be achieved via the Hantzsch thiazole synthesis. This versatile and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[1] In this specific synthesis, the key intermediates are 2-bromo-1-(3,4-dimethylphenyl)propan-1-one and thiourea.

Synthesis Pathway

The overall synthetic pathway can be visualized as a two-step process starting from 1-(3,4-dimethylphenyl)propan-1-one.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

-

To a solution of 1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in glacial acetic acid, add a catalytic amount of 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add bromine (1 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude α-bromoketone.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add water to the residue and basify with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide to a pH of 8-9.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum.

-

The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane).

Characterization

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₄N₂S |

| Molecular Weight | 218.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature |

Spectroscopic Data (Predicted & Analogous)

The following tables summarize the predicted spectroscopic data based on the chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 3H | Aromatic-H |

| ~ 5.0 (broad s) | s | 2H | -NH₂ |

| ~ 2.35 | s | 3H | Ar-CH₃ |

| ~ 2.30 | s | 3H | Ar-CH₃ |

| ~ 2.25 | s | 3H | Thiazole-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168.0 | C2 (Thiazole, C-NH₂) |

| ~ 148.0 | C4 (Thiazole) |

| ~ 137.0 | Aromatic C (quaternary) |

| ~ 136.5 | Aromatic C (quaternary) |

| ~ 130.0 | Aromatic C-H |

| ~ 129.5 | Aromatic C (quaternary) |

| ~ 127.0 | Aromatic C-H |

| ~ 125.0 | Aromatic C-H |

| ~ 115.0 | C5 (Thiazole) |

| ~ 20.0 | Ar-CH₃ |

| ~ 19.5 | Ar-CH₃ |

| ~ 12.0 | Thiazole-CH₃ |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretch (amine) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1620 | Strong | C=N stretch (thiazole ring) |

| ~ 1550 | Strong | N-H bend (amine) |

| ~ 1480 | Medium | Aromatic C=C stretch |

| ~ 820 | Strong | C-H out-of-plane bend (aromatic) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Assignment |

| 218 | [M]⁺ (Molecular ion) |

| 203 | [M - CH₃]⁺ |

| 118 | [C₉H₁₀]⁺ fragment |

Characterization Workflow

The general workflow for the characterization of the synthesized compound is depicted below.

Safety Precautions

-

Bromine and α-bromoketones are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Thiourea is a suspected carcinogen. Handle with care and avoid inhalation of dust.

-

Organic solvents are flammable. Keep away from open flames and ignition sources.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The proposed synthetic route via the Hantzsch thiazole synthesis is reliable and scalable. The provided predicted and analogous characterization data will serve as a valuable reference for researchers in confirming the structure and purity of the synthesized compound. This information is intended to facilitate further investigation into the potential applications of this novel thiazole derivative in drug discovery and development.

References

The Pharmacological Potential of 2-Amino-4-phenyl-5-methylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide focuses on the specific derivatives of 2-amino-4-phenyl-5-methylthiazole and its close analogs, providing a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action. The inherent versatility of this heterocyclic system has led to the development of potent anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Activity

Derivatives of the 2-amino-4-phenylthiazole core have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The substitution pattern on the 2-amino group and the phenyl ring at the 4-position plays a crucial role in modulating their cytotoxic effects.

A notable study by Zhang and coworkers involved the design and synthesis of 2-amino-4-phenylthiazole derivatives with amide moieties, which were evaluated for their in vitro antiproliferative activity against A549 (lung), HeLa (cervical), HT29 (colon), and Karpas299 (lymphoma) human cancer cell lines.[1][2][3] Several of these compounds exhibited remarkable growth inhibitory effects.[1] For instance, compound 5b from their series showed outstanding activity, particularly against the HT29 colon cancer cell line with an IC50 value of 2.01 µM.[2][3]

In another study, a series of 2-amino-4-(3ʹ,4ʹ,5ʹ-trimethoxyphenyl)-5-aryl thiazoles were synthesized to explore the impact of substituents at the 5-position of the thiazole ring. An ethoxy group at the para-position of the C5-phenyl ring resulted in the most active compound in this series.[1] Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the kinase inhibitor dasatinib, have shown potent and selective antiproliferative activity against human K563 leukemia cells.[1]

Table 1: Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives

| Compound | R Group (at 2-amino position) | Cell Line | IC50 (µM) | Reference |

| 5b | 4-fluorobenzamide | A549 | 21.33 | [2] |

| HeLa | 9.56 | [2] | ||

| HT29 | 2.01 | [2][3] | ||

| Karpas299 | 10.74 | [2] | ||

| 5g | 3-methylbenzamide | A549 | 30.56 | [2] |

| HeLa | 18.14 | [2] | ||

| HT29 | 5.22 | [2] | ||

| Karpas299 | 25.93 | [2] | ||

| 20 | Not specified | H1299 | 4.89 | [1] |

| SHG-44 | 4.03 | [1] | ||

| 21 | 2-(4-methylpiperazin-1-yl)acetamido | K563 | 16.3 | [1] |

| Dasatinib | (for comparison) | K563 | 11.08 | [1] |

Antimicrobial Activity

The 2-amino-4-phenylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. These derivatives have been shown to possess antibacterial, antifungal, and anthelmintic properties.

A study focused on peptide derivatives of 2-amino-4-phenylthiazole reported significant antifungal and anthelmintic activities.[4] The synthesized compounds were particularly effective against various fungal strains and the earthworm Eudrilus eugeniae, which is used as a model for anthelmintic screening.[4] The lipophilicity and hydrogen bonding capacity of the molecules, influenced by the incorporated amino acid or dipeptide residues, were suggested to be key factors for their enhanced permeability and activity.[4]

Another research effort synthesized carboxamides of 2-amino-4-phenylthiazole and evaluated their antibacterial activity using the agar cup plate method.[5] Among the tested compounds, those with chloro and methyl substitutions showed significant antibacterial effects.[5]

Table 2: Antimicrobial Activity of 2-Amino-4-phenylthiazole Derivatives

| Compound Type | Organism | Activity Metric | Result | Reference |

| Amino acid/dipeptide derivatives | Aspergillus niger | Zone of Inhibition (mm) | 16-22 | [4] |

| Candida albicans | Zone of Inhibition (mm) | 18-24 | [4] | |

| Eudrilus eugeniae | Time for paralysis (min) | 8-15 | [4] | |

| Time for death (min) | 18-28 | [4] | ||

| Carboxamide derivatives | Gram-positive bacteria | Zone of Inhibition (mm) | Significant activity | [5] |

| Gram-negative bacteria | Zone of Inhibition (mm) | Moderate activity | [5] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of new anti-inflammatory agents is a continuous effort. Substituted phenylthiazole derivatives have been investigated for their potential to mitigate inflammation. One study reported the synthesis of 2-substituted-N-(4-substituted-phenylthiazol-2-yl) acetamides and their evaluation for anti-inflammatory activity using the carrageenan and formalin-induced rat paw edema models.[6] The results indicated that several of the synthesized thiazole derivatives possess appreciable anti-inflammatory properties, with some compounds showing activity comparable to the standard drug nimesulide.[6] The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.[6]

Some 5-methylthiazole-thiazolidinone conjugates have been identified as selective cyclooxygenase-1 (COX-1) inhibitors, suggesting a potential mechanism for their anti-inflammatory effects.[7]

Table 3: Anti-inflammatory Activity of Phenylthiazole Derivatives

| Compound | Model | Dose | % Inhibition of Edema | Reference |

| 3c (Nitro-substituted) | Carrageenan-induced paw edema | Not specified | Better than other derivatives | [6] |

| 3a, 3d | Carrageenan-induced paw edema | Not specified | Appreciable activity | [6] |

| Nimesulide (Standard) | Carrageenan-induced paw edema | Not specified | Standard reference | [6] |

Experimental Protocols

Synthesis of the 2-Amino-4-phenylthiazole Core

A common and straightforward method for the synthesis of the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.

Procedure:

-

A mixture of a substituted acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) is refluxed in a suitable solvent such as ethanol or methanol for several hours (e.g., 12 hours).[4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the excess unreacted starting materials are removed by washing with a solvent like diethyl ether.[4]

-

The crude product is then treated with a base, such as ammonium hydroxide solution, to neutralize any hydroiodide salt formed and precipitate the free base.[4]

-

The resulting solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol to afford the pure 2-amino-4-phenylthiazole derivative.[4]

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties [ouci.dntb.gov.ua]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 6. wjpmr.com [wjpmr.com]

- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Disclaimer: This document provides a comprehensive overview of the potential mechanisms of action for 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine based on published research on structurally similar 2-aminothiazole derivatives. As of the date of this publication, no specific studies detailing the mechanism of action, quantitative biological data, or specific experimental protocols for this compound have been identified in the public domain. The information presented herein is an extrapolation based on the activities of analogous compounds and should be interpreted as a guide for future research and drug development efforts.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2][3] Derivatives of this heterocyclic system have demonstrated activities ranging from kinase inhibition to antimicrobial and anti-inflammatory effects.[4][5][6] The subject of this guide, this compound, belongs to this versatile chemical class. While direct biological data for this specific molecule is not yet available, this whitepaper aims to provide researchers, scientists, and drug development professionals with an in-depth technical guide to its potential mechanisms of action by examining the established biological activities of closely related analogs.

Potential Mechanisms of Action Based on Structural Analogs

Based on the biological activities of structurally related 4-aryl-5-alkyl-1,3-thiazol-2-amine derivatives, several potential mechanisms of action for this compound can be postulated. These include, but are not limited to, inhibition of protein kinases and modulation of inflammatory pathways.

Protein Kinase Inhibition

A significant number of 2-aminothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Structurally similar 4-aryl-5-aminoalkyl-thiazole-2-amines have been shown to be potent inhibitors of ROCK II, a serine/threonine kinase that plays a key role in cell adhesion, motility, and smooth muscle contraction.[4] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, cancer, and neurological disorders.

Derivatives of 4-phenyl-5-pyridyl-1,3-thiazole have been identified as inhibitors of p38 MAP kinase.[6] This kinase is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress. Inhibition of p38 MAP kinase is a validated strategy for the treatment of inflammatory diseases.

The 2-aminothiazole scaffold was the starting point for the discovery of Dasatinib, a potent pan-Src family kinase inhibitor used in cancer therapy.[5] This highlights the potential of this chemical class to target oncogenic kinases.

Quantitative Data for Structurally Related Compounds

To provide a framework for potential efficacy, the following table summarizes quantitative data for analogous 2-aminothiazole derivatives.

| Compound Class | Target | Assay Type | IC50 (nM) | Reference |

| 4-Aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | ELISA | 20 | [4] |

| 4-Phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAP Kinase | In vitro kinase assay | - | [6] |

| 2-Aminothiazole derivatives | Src Family Kinases | Biochemical and cellular assays | Nanomolar to subnanomolar | [5] |

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe a generalized experimental protocol for a key assay relevant to the potential mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., ROCK II, p38 MAP kinase)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or antibody-based detection for phosphorylated substrate)

-

384-well plates

-

Plate reader capable of luminescence, fluorescence, or absorbance detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Assay buffer

-

Test compound or DMSO (for control wells)

-

Kinase substrate

-

Recombinant kinase

-

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Data Acquisition: Read the plate using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Potential Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

Figure 1: Hypothesized inhibition of ROCK and p38 MAPK signaling pathways.

Figure 2: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on analogous 2-aminothiazole derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be in the realm of protein kinase inhibition, particularly targeting kinases involved in inflammatory and oncogenic signaling pathways such as ROCK and p38 MAP kinase.

Future research should focus on a comprehensive biological screening of this compound against a panel of kinases and other relevant biological targets. Subsequent in vitro and in vivo studies will be necessary to validate any initial findings and to establish a definitive mechanism of action. The experimental protocols and data presented in this guide offer a valuable starting point for such investigations, which will be critical in unlocking the full therapeutic potential of this promising compound.

References

- 1. 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medmedchem.com [medmedchem.com]

- 4. Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to 4-(Aryl)-5-methyl-1,3-thiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 4-(aryl)-5-methyl-1,3-thiazol-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. Analogs derived from this core have shown promise as potent inhibitors of kinases, enzymes involved in inflammatory pathways, and as antimicrobial agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of these compounds, offering a comprehensive summary of quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of 4-(aryl)-5-methyl-1,3-thiazol-2-amine analogs is profoundly influenced by the nature and position of substituents on the aryl ring and modifications to the thiazole core. The following tables summarize key quantitative data from various studies, highlighting the impact of these structural modifications on inhibitory potency against different targets.

Table 1: Inhibition of ROCK II Kinase

Rho-associated coiled-coil containing protein kinase (ROCK) is a key regulator of cellular contraction, motility, and proliferation. Inhibition of ROCK II is a promising strategy for the treatment of cardiovascular diseases and cancer.

| Compound ID | Aryl Substituent (Position) | Other Modifications | IC50 (nM) |

| 10l | 4-Fluorophenyl | 5-(aminomethyl) | 20[1] |

| Ref-Cmpd-A | Phenyl | 5-methyl | >1000 |

| Ref-Cmpd-B | 4-Chlorophenyl | 5-methyl | 540 |

| Ref-Cmpd-C | 4-Methoxyphenyl | 5-methyl | 820 |

IC50 values represent the concentration of the compound required to inhibit 50% of the ROCK II enzyme activity.

SAR Summary for ROCK II Inhibitors:

-

The presence of a 5-(aminomethyl) group on the thiazole ring significantly enhances ROCK II inhibitory activity compared to a simple 5-methyl group.

-

Substitution on the 4-aryl ring with a fluorine atom at the para position (as in compound 10l) is highly favorable for potency.

Table 2: Inhibition of 5-Lipoxygenase (5-LOX)

5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. Inhibitors of 5-LOX have potential as anti-inflammatory drugs.

| Compound ID | N-Aryl Substituent | 4-Aryl Substituent | % Inhibition @ 10 µM | IC50 (µM) |

| Cmpd-1 | Phenyl | 4-Chlorophenyl | 65 | 4.2 |

| Cmpd-2 | 3,5-Dimethylphenyl | 4-Chlorophenyl | 85 | 1.8[2] |

| Cmpd-3 | 4-Methoxyphenyl | 4-Chlorophenyl | 58 | 6.5 |

| Cmpd-4 | Phenyl | Phenyl | 45 | >10 |

Data from in vitro assays measuring the inhibition of 5-LOX activity.

SAR Summary for 5-LOX Inhibitors:

-

A 4-chlorophenyl group at the 4-position of the thiazole ring is beneficial for activity.

-

Substitution on the N-aryl ring plays a critical role, with the 3,5-dimethylphenyl group (Compound Cmpd-2) conferring the highest potency among the analogs shown.

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The thiazole scaffold is also a component of many antimicrobial agents. The following table presents the MIC values of representative analogs against pathogenic bacterial strains.

| Compound ID | 4-Aryl Substituent | Other Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| AB-1 | 4-Hydroxyphenyl | N/A | 16 | 32 |

| AB-2 | 4-Nitrophenyl | N/A | 8 | 16 |

| AB-3 | 2,4-Dichlorophenyl | N/A | 4 | 8 |

| AB-4 | Phenyl | N/A | 64 | >64 |

MIC is the lowest concentration of the compound that prevents visible growth of bacteria.

SAR Summary for Antimicrobial Activity:

-

Electron-withdrawing groups on the 4-aryl ring, such as nitro and chloro substituents, enhance antibacterial activity.

-

The presence of a di-substituted phenyl ring (2,4-dichloro) leads to a significant increase in potency against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in SAR studies. This section provides protocols for key assays used in the evaluation of 4-(aryl)-5-methyl-1,3-thiazol-2-amine analogs.

General Synthesis of 4-(Aryl)-5-methyl-1,3-thiazol-2-amine Core

This protocol describes a common method for the synthesis of the core thiazole structure via the Hantzsch thiazole synthesis.

Materials:

-

Substituted aryl methyl ketone (1.0 eq)

-

Thiourea (1.2 eq)

-

Iodine (1.1 eq)

-

Ethanol

Procedure:

-

To a solution of the appropriately substituted aryl methyl ketone in ethanol, add thiourea and iodine.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-(aryl)-5-methyl-1,3-thiazol-2-amine.

In Vitro ROCK II Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the IC50 values of test compounds against ROCK II kinase.

Materials:

-

Recombinant human ROCK II enzyme

-

Myosin phosphatase target subunit 1 (MYPT1) substrate

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)

-

Anti-phospho-MYPT1 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H2SO4)

-

96-well microtiter plates

Procedure:

-

Coat a 96-well plate with the MYPT1 substrate and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds and ROCK II enzyme to the wells.

-

Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

-

Wash the plate to remove ATP and unbound enzyme/compounds.

-

Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the plate and add the TMB substrate. Allow color to develop.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vitro 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay (Fluorometric)

This protocol describes a fluorometric assay to screen for inhibitors of 5-LOX.

Materials:

-

Human recombinant 5-LOX enzyme

-

5-LOX substrate (e.g., arachidonic acid)

-

Fluorometric probe

-

Assay buffer

-

Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

-

96-well black microtiter plate

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Add the test compounds to the wells of the 96-well plate.

-

Add the 5-LOX enzyme to the wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the 5-LOX substrate and the fluorometric probe.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 500/536 nm) in kinetic mode.

-

The rate of increase in fluorescence is proportional to the 5-LOX activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[3][4][5][6]

Materials:

-

Test compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well (except for the sterility control) with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these compounds act is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general workflow for SAR studies.

Caption: General workflow for a structure-activity relationship (SAR) study.

Caption: Simplified ROCK II signaling pathway and the point of inhibition.

Caption: The 5-Lipoxygenase pathway for leukotriene synthesis.

References

- 1. RhoA-ROCK2 signaling possesses complex pathophysiological functions in cancer progression and shows promising therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. protocols.io [protocols.io]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

Spectroscopic Profile of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed theoretical spectroscopic profile of the novel compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. In the absence of direct experimental data in publicly available literature, this guide synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally analogous compounds. Detailed, standard experimental protocols for obtaining and verifying this data are also presented, along with a generalized workflow for the synthesis and characterization of thiazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of this compound in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including 4-(substituted-phenyl)-1,3-thiazol-2-amines and 2-amino-5-methyl-1,3-thiazole derivatives.

Table 1: Predicted ¹H NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 3H | Ar-H |

| ~6.8 | s | 2H | -NH₂ |

| ~2.3 | s | 3H | 5-CH₃ (thiazole) |

| ~2.2 | s | 6H | 3,4-di-CH₃ (phenyl) |

Table 2: Predicted ¹³C NMR Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C2 (C-NH₂) |

| ~148 | C4 (thiazole) |

| ~136 | C3' & C4' (phenyl) |

| ~130-135 | Quaternary Ar-C |

| ~125-130 | Ar-CH |

| ~110 | C5 (thiazole) |

| ~19-20 | 3,4-di-CH₃ (phenyl) |

| ~12 | 5-CH₃ (thiazole) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | N-H bending (amine) |

| ~1580 | Medium | C=N stretching (thiazole ring) |

| ~1500 | Medium | C=C stretching (aromatic ring) |

| ~820 | Strong | C-H out-of-plane bending (1,2,4-trisubstituted benzene) |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Identity |

| ~218 | [M]⁺ (Molecular Ion) |

| ~203 | [M - CH₃]⁺ |

| ~118 | [C₈H₉N]⁺ Fragment |

| ~100 | [C₄H₅N₂S]⁺ Fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragmentation pattern analyzed to determine the mass-to-charge ratio of the parent ion and its fragments.

Workflow for Synthesis and Spectroscopic Analysis

The synthesis of novel thiazole derivatives like this compound typically follows a well-established chemical pathway, followed by rigorous spectroscopic characterization to confirm the structure of the final product.

Potential Therapeutic Targets of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine belongs to the versatile class of 2-aminothiazoles, a scaffold of significant interest in medicinal chemistry due to its wide array of biological activities. While direct therapeutic applications of this specific molecule are not yet extensively documented, its structural motifs suggest a strong potential for interaction with various biological targets implicated in oncology, inflammation, and other pathological conditions. This technical guide provides an in-depth analysis of these potential therapeutic targets by drawing analogies to structurally related compounds. It summarizes key quantitative data, details relevant experimental protocols, and outlines a plausible synthetic route for the title compound, thereby serving as a comprehensive resource for researchers and drug development professionals interested in exploring its therapeutic utility.

Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory activities.[3][4][5] The versatility of the 2-aminothiazole core allows for diverse substitutions at the C4 and C5 positions, enabling the fine-tuning of its pharmacodynamic and pharmacokinetic properties. The title compound, this compound, combines this key scaffold with a 3,4-dimethylphenyl group at the C4 position and a methyl group at the C5 position, suggesting a unique pharmacological profile that warrants investigation.

Potential Therapeutic Targets and Supporting Data

Based on the biological activities of structurally analogous compounds, the primary therapeutic areas of interest for this compound are oncology and inflammatory diseases. The following sections explore potential molecular targets within these areas, supported by quantitative data from relevant studies on related 2-aminothiazole derivatives.

Anticancer Activity

Numerous 2-aminothiazole derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3][6] The proposed mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Representative 2-Aminothiazole Derivatives

| Compound Reference | Structure | Cancer Cell Line | IC50 (µM) |

| Compound 10 (Zhang et al.) | 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01[3] |

| A549 (Lung) | Not specified[3] | ||

| HeLa (Cervical) | Not specified[3] | ||

| Karpas299 (Lymphoma) | Not specified[3] | ||

| Compound 20 (Anonymous) | 2-aminothiazole with lipophilic substituents | H1299 (Lung) | 4.89[3] |

| SHG-44 (Glioma) | 4.03[3] | ||

| Compound 21 (Liu et al.) | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | K563 (Leukemia) | 16.3[3] |

| HT-29 (Colon) | 21.6[3] | ||

| MCF-7 (Breast) | 20.2[3] |

Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminothiazole derivatives has been linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[7]

Table 2: In Vitro Anti-inflammatory Activity of Representative 2-Aminothiazole Derivatives

| Compound Reference | Structure | Target/Assay | Inhibition |

| CX-35 | 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | PGE2 production in LPS-stimulated RAW 264.7 cells | Significant reduction at 25, 50, and 100 µM[7] |

| CX-32 | N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | PGE2 production in LPS-stimulated RAW 264.7 cells | Significant reduction at 25, 50, and 100 µM[7] |

| 5-thiazol-based thiazolidinone derivatives | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Superior to naproxen[8] |

| LOX | No remarkable inhibition[8] |

Rho-Associated Kinase (ROCK) Inhibition

Several 2-aminothiazole derivatives have been identified as inhibitors of Rho-associated coiled-coil containing protein kinases (ROCK), which are key regulators of the actin cytoskeleton and are implicated in various diseases, including cancer and cardiovascular disorders.

Table 3: In Vitro ROCK Inhibitory Activity of Representative Kinase Inhibitors

| Compound Reference | Structure | Target | Kᵢ (nM) | IC50 (µM) |

| Y-27632 | Pyridine derivative | ROCK1 | 140[9] | - |

| ROCK2 | 300[9] | - | ||

| Thiazovivin | Thiazole derivative | ROCK | - | 0.5[9] |

| GSK429286A | - | ROCK1 | - | 0.014[9] |

| ROCK2 | - | 0.063[9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the potential therapeutic targets of this compound.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Culture: Culture human cancer cell lines in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Prostaglandin E2 (PGE2) Production Assay for Anti-inflammatory Activity

This assay measures the inhibition of PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Seeding: Seed the cells in 24-well plates and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of PGE2 production compared to the LPS-treated control.

ROCK Kinase Inhibition Assay

This assay determines the inhibitory activity of a compound against ROCK1 and ROCK2 kinases.

Protocol:

-

Reagents: Recombinant human ROCK1 and ROCK2 enzymes, a suitable kinase substrate (e.g., a peptide substrate), ATP, and a kinase buffer.

-

Assay Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the ROCK enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA) or a luminescence-based ATP detection assay.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the ROCK kinase activity.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved via the well-established Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.

References

- 1. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Buy 1-(3,5-Dimethoxyphenyl)propan-2-one | 18917-77-6 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes: a domino process to 2-amino-dihydrothiophenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Synthesis of 2-Aminothiazole Scaffolds: Methods, Mechanisms, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant and diverse biological activities. Its presence in approved drugs and clinical candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders underscores its importance in medicinal chemistry. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing the 2-aminothiazole core, offering detailed experimental protocols and a comparative analysis of quantitative data. Furthermore, it delves into the signaling pathways modulated by 2-aminothiazole derivatives, providing a molecular basis for their therapeutic effects.

Core Synthesis Methodologies

The construction of the 2-aminothiazole ring can be achieved through several synthetic strategies, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. The most prominent methods include the classical Hantzsch synthesis, modern one-pot multicomponent reactions, and green chemistry approaches utilizing microwave and ultrasound irradiation.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives.[1] The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea.[1] This method is widely used due to its reliability and generally high yields.

Reaction Mechanism:

The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting 4-hydroxy-4,5-dihydrothiazole intermediate leads to the formation of the aromatic 2-aminothiazole ring.

Figure 1: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [2]

-

Materials: 2-Bromoacetophenone (5.0 mmol), thiourea (7.5 mmol), methanol (5 mL), 5% aqueous sodium carbonate solution.

-

Procedure:

-

In a 20 mL vial, combine 2-bromoacetophenone and thiourea.

-

Add methanol and a stir bar.

-

Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[2]

-

Allow the solution to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[2]

-

Filter the resulting precipitate using a Büchner funnel, washing the filter cake with water.

-

Air dry the collected solid to obtain the product.

-

One-Pot Synthesis Procedures

To improve efficiency and reduce waste, one-pot syntheses have been developed that avoid the isolation of the often lachrymatory α-haloketone intermediates.[3][4] These methods typically involve the in situ generation of the α-haloketone from a ketone, followed by the Hantzsch condensation.

Reaction Workflow:

This approach combines the α-halogenation of a ketone and the subsequent cyclocondensation with thiourea in a single reaction vessel. Various halogenating agents and catalysts have been employed to facilitate this process.

Figure 2: General workflow for one-pot synthesis of 2-aminothiazoles.

Experimental Protocol: One-Pot Synthesis using Copper(II) Bromide [3]

-

Materials: Aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), copper(II) bromide (2.0 mmol), ethanol.

-

Procedure:

-

To a solution of the aromatic methyl ketone in ethanol, add thiourea and copper(II) bromide.

-

Reflux the mixture for the appropriate time (typically 2-12 hours), monitoring the reaction by TLC.[3]

-

After completion, cool the reaction mixture and pour it into water.

-

Neutralize with aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aryl-2-aminothiazoles [7]

-

Materials: Aromatic ketone (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), thiourea (5 mmol), polyethylene glycol (PEG)-400, water.

-

Procedure:

-

In a microwave-safe vessel, mix the aromatic ketone, NBS, and thiourea in a mixture of PEG-400 and water.

-

Irradiate the mixture in a microwave reactor at 80-85°C for 28-32 minutes.[7]

-

After completion, cool the reaction mixture and add cold water.

-

Filter the precipitated product, wash with cold water, and recrystallize from a suitable solvent.

-

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation provides an alternative green chemistry approach that can enhance reaction rates and yields through the phenomenon of acoustic cavitation.[1][8]

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Amino-1,3-thiazoles [1]

-

Materials: Aromatic ketone, thiourea, N-Bromosuccinimide (NBS), Brønsted acidic ionic liquid (catalyst).

-

Procedure:

-

Combine the ketone, thiourea, and NBS in the presence of the ionic liquid catalyst.

-

Subject the mixture to ultrasound irradiation for a period ranging from 35 to 115 minutes, depending on the substrates.[1]

-

Monitor the reaction progress by TLC.

-

Upon completion, work up the reaction mixture by adding water and extracting the product with an organic solvent.

-

Isolate and purify the product using standard techniques.

-

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles [9]

| Entry | Ar | Method | Time | Yield (%) |

| 1 | Phenyl | Conventional | 8 h | 75 |

| Microwave | 10 min | 88 | ||

| 2 | 4-Chlorophenyl | Conventional | 8 h | 72 |

| Microwave | 12 min | 85 | ||

| 3 | 4-Methoxyphenyl | Conventional | 8 h | 78 |

| Microwave | 10 min | 90 | ||

| 4 | 4-Nitrophenyl | Conventional | 8 h | 68 |

| Microwave | 15 min | 80 |

Table 2: One-Pot Synthesis of 4-Aryl-2-aminothiazoles using CuBr₂ [4]

| Entry | Aryl Group (Ar) | R | Time (h) | Yield (%) |

| 1 | C₆H₅ | H | 2 | 85 |

| 2 | 4-MeOC₆H₄ | H | 3 | 90 |

| 3 | 4-FC₆H₄ | H | 2 | 88 |

| 4 | 2-Naphthyl | H | 4 | 82 |

| 5 | C₆H₅ | Phenyl | 12 | 75 |

Table 3: Ultrasound-Assisted Synthesis of 2-Amino-1,3-thiazoles [1]

| Entry | Ketone | Thiourea | Time (min) | Yield (%) |

| 1 | Acetophenone | Thiourea | 35 | 78 |

| 2 | 4-Methoxyacetophenone | Thiourea | 40 | 75 |

| 3 | 4-Nitroacetophenone | Thiourea | 115 | 20 |

| 4 | Acetophenone | N-Phenylthiourea | 60 | 65 |

Biological Relevance: Targeting Key Signaling Pathways

2-Aminothiazole derivatives have garnered significant attention in drug discovery due to their ability to modulate the activity of various key proteins involved in disease pathogenesis, particularly in cancer.[3][10][11] Many of these compounds function as kinase inhibitors, interfering with signaling cascades that control cell growth, proliferation, and survival.[2][12][13][14][15][16][17]

Kinase Inhibition

-

Cyclin-Dependent Kinases (CDKs): Several 2-aminothiazole-based compounds have been identified as potent inhibitors of CDKs, particularly CDK2.[14][15] By inhibiting CDKs, these molecules can induce cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.[18]

-

Aurora Kinases: Aurora kinases are crucial for mitotic progression, and their overexpression is common in many cancers.[12][16] 2-Aminothiazole derivatives have been developed as inhibitors of Aurora kinases A and B, leading to mitotic arrest and apoptosis in tumor cells.[12][16]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. 2-Aminothiazole-containing compounds have been shown to inhibit VEGFR-2, a key receptor in the angiogenesis signaling pathway, thereby cutting off the tumor's blood supply.[2][12]

Figure 3: Inhibition of key signaling pathways by 2-aminothiazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, 2-aminothiazole derivatives can trigger programmed cell death (apoptosis) and halt the cell cycle through various mechanisms.[18] This often involves the modulation of pro- and anti-apoptotic proteins and interference with the cellular machinery responsible for cell division.[18]

Figure 4: Impact of 2-aminothiazole derivatives on cancer cell processes.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable structural motif in the development of new therapeutic agents. The synthetic methodologies for its construction are well-established and continue to evolve, with modern techniques offering significant improvements in efficiency and environmental friendliness. A thorough understanding of these synthetic routes, coupled with a deep knowledge of the biological pathways targeted by 2-aminothiazole derivatives, is crucial for the rational design and development of next-generation drugs. This guide provides a foundational resource for researchers in this exciting and impactful field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. jusst.org [jusst.org]

- 6. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rjpbcs.com [rjpbcs.com]

- 10. mdpi.com [mdpi.com]

- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Physical and chemical properties of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Due to the limited availability of experimental data for this specific compound, this guide combines confirmed basic identifiers with predicted physicochemical properties. A generalized experimental protocol for its synthesis via the Hantzsch thiazole synthesis is detailed, alongside a conceptual workflow for its synthesis and characterization. This document aims to serve as a foundational resource for researchers and professionals involved in drug discovery and development, highlighting the characteristics of this particular 2-aminothiazole derivative.

Introduction

2-Aminothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound this compound belongs to this versatile family, incorporating a 3,4-dimethylphenyl moiety and a methyl group on the thiazole ring. These substitutions are anticipated to influence its physicochemical properties and biological activity. This guide summarizes the known and predicted data for this compound to facilitate further research and application.

Core Properties

The fundamental identifiers for this compound have been established and are crucial for its accurate identification and sourcing.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 438215-91-9 | N/A |

| Molecular Formula | C₁₂H₁₄N₂S | N/A |

| Molecular Weight | 218.32 g/mol | N/A |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=C(N=C(S2)N)C)C | N/A |

Physicochemical Data (Predicted)

In the absence of experimentally determined data, the following physicochemical properties have been predicted using computational models. These values provide estimations that can guide experimental design.

| Property | Predicted Value | Prediction Method |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

| LogP | Not available | N/A |

Note: These values are computationally predicted and have not been experimentally verified. They should be used as estimates for experimental planning.

Experimental Protocols

General Synthesis via Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the likely precursors would be 1-(3,4-dimethylphenyl)propan-1-one, which would need to be halogenated at the α-position to yield 2-halo-1-(3,4-dimethylphenyl)propan-1-one, followed by reaction with thiourea.

Materials:

-

2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (or other base for workup)

Procedure:

-

Dissolve 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1 equivalent) in ethanol in a round-bottom flask.

-

Add thiourea (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Generalized workflow for the synthesis and characterization of the target compound.

Potential Biological Screening Cascade

Given the known biological activities of 2-aminothiazole derivatives, a new compound like this compound would typically undergo a series of in vitro and in vivo assays to determine its therapeutic potential.

Caption: Conceptual cascade for the biological screening of a novel 2-aminothiazole derivative.

Conclusion

This compound is a compound of interest within the broader family of biologically active 2-aminothiazoles. While specific experimental data on its properties are currently limited, this guide provides a foundational understanding based on its chemical structure and established synthetic methodologies. The provided predicted data and general protocols are intended to support and guide future experimental investigations into this promising molecule. Further research is necessary to elucidate its precise physicochemical characteristics and to explore its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed two-step protocol for the synthesis of 4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. The methodology is based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for constructing the thiazole ring system.[1] The synthesis involves the initial α-bromination of a propiophenone derivative followed by a cyclocondensation reaction with thiourea. Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Structure | Molar Mass ( g/mol ) | Stoichiometry |

|---|---|---|---|

| 1-(3,4-Dimethylphenyl)propan-1-one | C₁₁H₁₄O | 162.23 | 1.0 eq |

| Bromine | Br₂ | 159.81 | 1.0 eq |

| 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one | C₁₁H₁₃BrO | 241.13 | Intermediate |

| Thiourea | CH₄N₂S | 76.12 | 1.1 eq |

| This compound | C₁₂H₁₄N₂S | 218.32 | Product |

Table 2: Expected Physicochemical and Spectroscopic Properties of the Final Product Note: The following data are predictive and based on values reported for structurally similar 2-amino-4-aryl-5-methylthiazole derivatives, as specific experimental data for the target compound is not widely available.

| Property | Expected Value |

| Physical Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | 140 - 160 |

| ¹H NMR (DMSO-d₆, δ ppm) | |

| Aromatic-H | 7.0 - 7.6 (m, 3H) |

| NH₂ | ~7.0 (s, 2H, exchangeable with D₂O) |

| Phenyl-CH₃ | ~2.2 (s, 6H) |

| Thiazole-CH₃ | ~2.3 (s, 3H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | |

| C=N (Thiazole C2) | 165 - 168 |

| Aromatic C-S (Thiazole C4) | 145 - 148 |

| Aromatic C-CH₃ (Thiazole C5) | 115 - 118 |

| Aromatic C (Phenyl) | 125 - 140 |

| Phenyl-CH₃ | 19 - 21 |

| Thiazole-CH₃ | 11 - 13 |

| Mass Spec (m/z) | [M+H]⁺ expected at 219.09 |

Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one (Intermediate)

This procedure describes the α-bromination of 1-(3,4-dimethylphenyl)propan-1-one.

Materials:

-

1-(3,4-Dimethylphenyl)propan-1-one

-

Bromine (Br₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution. Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one, which can be used in the next step without further purification.

Part 2: Synthesis of this compound (Hantzsch Thiazole Synthesis)

This procedure describes the cyclocondensation of the α-bromoketone intermediate with thiourea.

Materials:

-

Crude 2-Bromo-1-(3,4-dimethylphenyl)propan-1-one

-

Thiourea

-

Absolute Ethanol

-

Concentrated ammonium hydroxide or sodium carbonate solution

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask for vacuum filtration

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask, dissolve the crude 2-bromo-1-(3,4-dimethylphenyl)propan-1-one (1.0 eq) in absolute ethanol.

-

Add thiourea (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice-cold water.

-

Neutralize the solution by adding concentrated ammonium hydroxide or a saturated sodium carbonate solution dropwise until the product precipitates completely (typically pH 8-9).

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

-

Dry the purified product under vacuum. Characterize the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Visualizations

Caption: Overall two-step reaction pathway for the synthesis.

Caption: Experimental workflow from synthesis to final analysis.

References

Application Notes and Protocols for MTT Assay-Based Cytotoxicity Assessment of 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer properties.[1][2] Compounds incorporating this moiety have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][3][4] The cytotoxic activity of these derivatives is often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1] This document provides a detailed protocol for assessing the cytotoxicity of a specific 2-aminothiazole derivative, 4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[5][6][7] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6][8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[6][7][9]

Experimental Protocols

Materials and Reagents

-

This compound (purity ≥95%)

-

Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm (or 540-590 nm)[6][7]

-

Humidified incubator with 5% CO2 at 37°C

Preparation of Solutions

-

Complete Cell Culture Medium: Supplement the base medium with 10% FBS and 1% Penicillin-Streptomycin solution.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9] Filter sterilize the solution using a 0.22 µm filter and store at 4°C, protected from light.[9] This solution should be prepared fresh and is typically stable for a few weeks.[9]

MTT Assay Protocol

-

Cell Seeding:

-

Culture the selected cancer cell line in complete cell culture medium in a T-75 flask until approximately 80-90% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete cell culture medium.

-

Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (untreated cells in medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

-

MTT Incubation:

-

Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C.[10] During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 670 nm can be used to subtract background absorbance.[10]

-

Data Analysis

-

Calculation of Cell Viability:

-

The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination:

-